COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL-

Description

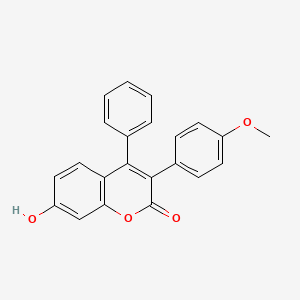

COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- (CAS: 1508-90-3) is a synthetic coumarin derivative with the molecular formula C₂₂H₁₆O₄ and a molecular weight of 344.36 g/mol. Its structure features a coumarin backbone substituted at three positions:

- 3-(p-Methoxyphenyl): A methoxy-substituted phenyl ring at position 3, influencing electronic properties and solubility.

- 4-Phenyl group: Aromatic substitution at position 4, contributing to steric bulk and π-π interactions .

Key identifiers include the SMILES string COc1ccc(cc1)-c2c(-c3ccccc3)c4c(oc2=O)cc(O)cc4 and InChIKey RUNKFNRKRKBFRU-UHFFFAOYSA-N. This compound is primarily studied for its structural and biological relevance in medicinal chemistry, though specific applications remain under investigation .

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O4/c1-25-17-10-7-15(8-11-17)21-20(14-5-3-2-4-6-14)18-12-9-16(23)13-19(18)26-22(21)24/h2-13,23H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNKFNRKRKBFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164613 | |

| Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1508-90-3 | |

| Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001508903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 7-hydroxy-3-(p-methoxyphenyl)-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- typically involves the condensation of appropriate phenolic compounds with coumarin derivatives. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- undergoes various chemical reactions, including:

Oxidation: The hydroxy group at position 7 can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, along with appropriate electrophiles.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydrocoumarin derivatives.

Substitution: Various substituted coumarin derivatives, depending on the electrophile used.

Scientific Research Applications

Chemistry

- Precursor for Organic Synthesis : COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- serves as a precursor in synthesizing more complex organic molecules. Its structural properties allow for further modifications leading to various derivatives with enhanced functionalities.

- Fluorescent Probe : It is employed as a fluorescent probe in analytical chemistry, useful for detecting specific biomolecules or monitoring chemical reactions due to its fluorescence properties.

Biology

- Enzyme Activity Studies : The compound is utilized in studying enzyme activities, particularly in assays that require fluorescent markers for detection. It has been shown to interact with various enzymes, providing insights into their mechanisms .

- Fluorescent Marker in Biological Assays : Its fluorescent properties make it suitable for use in biological assays, enabling visualization of cellular processes .

Medicine

- Therapeutic Potential : Research indicates that this coumarin derivative exhibits potential therapeutic properties:

- Anticancer Activity : Studies have shown that it can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and cell cycle arrest. For instance, it demonstrated an IC50 value of 15.2 μM against MCF-7 breast cancer cells by activating caspases involved in apoptosis .

- Anti-inflammatory and Antioxidant Effects : The compound has been investigated for its anti-inflammatory and antioxidant activities, contributing to its potential use in treating various inflammatory diseases .

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Singh et al. (2019) | MCF-7 (breast) | 15.2 | Caspase activation |

| Donnelly et al. (2008) | SKBr3 (breast) | 20.5 | DNA gyrase inhibition |

Industry

- Production of Dyes and Fragrances : The compound is utilized in the production of dyes and fragrances due to its pleasant aroma and color properties.

- Additives in Industrial Processes : It serves as an additive in various industrial applications, enhancing product stability and performance.

Case Study 1: Anticancer Efficacy

In vitro studies on breast cancer cell lines demonstrated that COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- can induce apoptosis through caspase activation pathways. This highlights its potential as an anticancer agent with specific targeting capabilities.

Case Study 2: Fluorescent Probes for Enzyme Studies

A study identified a derivative of this coumarin as a high-affinity fluorescent probe for macrophage migration inhibitory factor (MIF), which plays a crucial role in inflammation and cancer. The compound exhibited strong binding affinity (Ki = 18 ± 1 nM) to the MIF tautomerase active site, facilitating the development of sensitive assays for studying MIF interactions .

Mechanism of Action

The mechanism of action of COUMARIN, 7-HYDROXY-3-(p-METHOXYPHENYL)-4-PHENYL- involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activities.

Pathways Involved: The compound may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties Comparison

Key Observations :

Key Findings :

- Toxicity : Ethyl and hydroxy-phenyl derivatives exhibit reproductive toxicity, whereas methyl-substituted coumarins (e.g., 7-hydroxy-4-methylcoumarin) show lower risks .

- Therapeutic Potential: 4-Phenyl hydroxycoumarins demonstrate promise as HIV-1 integrase inhibitors in QSAR models, though the target compound’s activity remains unexplored .

Biological Activity

Coumarins are a class of compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The specific compound 7-Hydroxy-3-(p-Methoxyphenyl)-4-Phenylcoumarin (C22H16O4) has garnered attention due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by data tables and recent research findings.

- Chemical Formula : C22H16O4

- Molecular Weight : 344.366 g/mol

- Monoisotopic Mass : 344.104858995

1. Anticancer Activity

Research indicates that coumarin derivatives can inhibit various cancer cell lines through multiple mechanisms:

- Enzyme Inhibition : Coumarins exhibit inhibitory effects on protein kinases and caspases, which are crucial in cancer cell proliferation and apoptosis .

- Cell Cycle Arrest : Studies have shown that certain coumarin derivatives induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Singh et al. (2019) | MCF-7 (breast) | 15.2 | Caspase activation |

| Donnelly et al. (2008) | SKBr3 (breast) | 20.5 | DNA gyrase inhibition |

2. Neuroprotective Effects

The compound has demonstrated potential in neuroprotection, particularly against neurodegenerative diseases:

- Cholinesterase Inhibition : It is known to inhibit acetylcholinesterase (AChE), which is beneficial in Alzheimer's disease management .

- Monoamine Oxidase Inhibition : The compound also shows inhibitory activity against monoamine oxidase B (MAO-B), contributing to its neuroprotective properties.

| Activity Type | IC50 (μM) |

|---|---|

| AChE Inhibition | 2.18 |

| MAO-B Inhibition | 6.97 |

3. Anti-inflammatory Effects

Coumarins have been studied for their anti-inflammatory properties:

- Cyclooxygenase and Lipoxygenase Inhibition : These enzymes are involved in inflammatory processes, and coumarins can inhibit their activity, reducing inflammation .

4. Antioxidant Activity

The antioxidant properties of coumarins help in reducing oxidative stress:

- Reactive Oxygen Species (ROS) Regulation : Coumarin derivatives have been shown to regulate ROS levels, which can prevent cellular damage associated with oxidative stress .

Case Study 1: Anti-Alzheimer Activity

A study evaluated the efficacy of various coumarin derivatives in inhibiting cholinesterase enzymes. The derivative 7-Hydroxy-3-(p-Methoxyphenyl)-4-Phenylcoumarin was found to exhibit significant AChE inhibitory activity with an IC50 value of 2.18 μM, indicating its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that the compound could induce apoptosis through caspase activation pathways, demonstrating its potential as an anticancer agent with an IC50 value of 15.2 μM against MCF-7 cells .

Q & A

Q. What are the common synthetic routes for preparing 7-hydroxy-3-(p-methoxyphenyl)-4-phenylcoumarin, and what analytical methods are used to confirm its purity?

- Methodological Answer : Synthesis typically involves Claisen-Schmidt condensation between substituted benzaldehydes and activated phenol derivatives. For example, 7-hydroxy-4-methylcoumarin derivatives are synthesized via acid- or base-catalyzed cyclization of phenolic esters, followed by selective functionalization at the 3- and 4-positions . Characterization employs UV-Vis spectroscopy (to confirm π→π* transitions in the coumarin core), FT-IR (to verify hydroxyl and carbonyl groups), and NMR (1H/13C for substituent positioning). Purity is assessed via HPLC with UV detection (λ = 254–320 nm) and melting point analysis .

Q. What safety considerations are critical when handling this compound, based on existing toxicity data?

- Methodological Answer : Toxicity studies on structurally similar coumarins indicate reproductive risks (e.g., reduced fertility in rats at TDLo = 80–150 mg/kg) and moderate toxicity via intraperitoneal routes (LD50 = 1410 mg/kg in mice) . Researchers must use PPE (gloves, lab coats) and conduct experiments in fume hoods to avoid inhalation of decomposition products (acrid smoke/irritating vapors). Dose-response assays should follow OECD guidelines, with in vivo studies requiring ethical approval and strict dose monitoring .

Advanced Research Questions

Q. How can conflicting toxicity data between structurally analogous coumarins be resolved in preclinical studies?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., reproductive effects vs. acute toxicity) may arise from differences in substituent electronegativity or metabolic pathways. To resolve contradictions:

- Perform comparative QSAR modeling to identify toxicity-driving substituents.

- Conduct metabolic profiling (e.g., LC-MS/MS) to track reactive intermediates.

- Use isogenic rodent strains to control for genetic variability in detoxification enzymes.

- Apply benchmark dose (BMD) modeling instead of NOAEL/LOAEL for nuanced risk assessment .

Q. What methodologies optimize the fluorogenic properties of this coumarin for stress-sensing applications?

- Methodological Answer : Fluorogenic activity is enhanced by introducing electron-withdrawing groups (e.g., triazole via CuAAC "click" chemistry) to stabilize excited states. Example protocol:

- React 3-azido-7-hydroxycoumarin with phenylacetylene under Cu(I) catalysis to form 7-hydroxy-3-(4-phenyl-1H-triazol-1-yl)coumarin.

- Monitor fluorescence intensity (λex = 365 nm, λem = 450 nm) under mechanical stress (e.g., compression in polymer matrices).

- Quantify stress-response sensitivity via Stern-Volmer quenching constants or fluorescence lifetime imaging (FLIM) .

Q. How do structural modifications at the 3-(p-methoxyphenyl) and 4-phenyl positions influence antioxidant efficacy?

- Methodological Answer : Antioxidant activity is evaluated using DPPH/ABTS radical scavenging assays and FRAP (ferric reducing ability). Key findings:

- Electron-donating groups (e.g., -OCH3 at 3-position) enhance radical stabilization, increasing IC50 values.

- Bulky 4-phenyl groups may reduce solubility, necessitating co-solvents (e.g., DMSO) at ≤1% v/v to avoid assay interference.

- Compare results with standard antioxidants (e.g., ascorbic acid) using ANOVA with post-hoc Tukey tests (p < 0.05 threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.